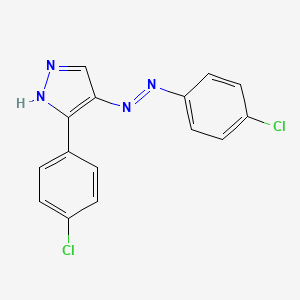

3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone is a useful research compound. Its molecular formula is C15H10Cl2N4 and its molecular weight is 317.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Hydrazide-hydrazone derivatives, which this compound is a part of, are known to have various pharmaceutical applications due to their azomethine group (–nh–n=ch–) connected with a carbonyl group . This group is responsible for their interaction with their targets and any resulting changes.

Biochemical Pathways

For instance, compounds with a similar structure have been shown to produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . These compounds increase dramatically under cellular damage .

Pharmacokinetics

The synthesis of similar compounds involves a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:11 mol ratio in ethanol . This suggests that the compound may be soluble in ethanol, which could impact its absorption and distribution in the body.

Result of Action

For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The synthesis of similar compounds has been shown to be relatively sluggish at 10 °c and might produce some side products at 40 °c or higher under the influence of the basic catalyst . This suggests that temperature could be an important environmental factor influencing the compound’s action.

Actividad Biológica

3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone is a compound belonging to the pyrazole derivatives class, known for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly due to its anti-inflammatory, antimicrobial, and antitumor properties. The unique structure of this hydrazone derivative allows for various modifications that can enhance its pharmacological effects.

Chemical Structure

The molecular formula of this compound is C13H11ClN4O. The compound features a pyrazole ring with a chlorophenyl substituent and a hydrazone linkage, which contributes to its reactivity and biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The presence of the chlorophenyl group enhances the compound's ability to interact with COX enzymes, potentially leading to reduced inflammation and pain relief. In vitro studies have shown that similar compounds exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

2. Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies have indicated that pyrazole derivatives can effectively inhibit various pathogenic strains, including fungi and bacteria. For instance, compounds derived from this scaffold have shown effectiveness against Mycobacterium tuberculosis and several fungal strains .

3. Antitumor Activity

Emerging evidence suggests that certain pyrazole derivatives exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Molecular docking studies have provided insights into the binding affinities of these compounds with proteins involved in cancer progression, suggesting potential as lead compounds for anticancer drug development .

Study 1: Synthesis and Evaluation

A study conducted by Pickard et al. synthesized several 3-(4-chlorophenyl)-substituted pyrazole derivatives and evaluated their antifungal and antitubercular activities. The results indicated that some derivatives exhibited excellent antifungal activity against four pathogenic strains and significant activity against Mycobacterium tuberculosis .

Study 2: In Vitro Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrazole derivatives, including the target compound. The study reported effective inhibition against various bacterial strains, with specific derivatives showing strong activity at low concentrations .

Análisis De Reacciones Químicas

Hydrolysis

The hydrazone bond undergoes acid-catalyzed hydrolysis to regenerate the parent pyrazolone and hydrazine :

C15H10Cl2N4+H2OH+C9H5ClN2O+C6H5ClN2

Conditions :

Cyclocondensation Reactions

The compound participates in heterocycle formation via reactions with diketones or α,β-unsaturated carbonyls. For example:

-

Oxadiazole Formation : Reacts with acetic anhydride to form 1,3,4-oxadiazole derivatives under microwave irradiation .

| Step | Reagents/Conditions | Product |

|---|---|---|

| Cyclization | Ac₂O, 140°C, 5 h | Oxadiazole derivative |

| Microwave Optimization | 300 W, 8–10 min | Yield: 88% |

Schiff Base Formation

The hydrazone acts as a nucleophile, reacting with aldehydes/ketones to form Schiff bases :

Hydrazone+RCHO→RCH N N Pyrazolone

-

Reaction time: 2–4 hours in ethanol.

-

Yields: 70–85% for aryl aldehyde derivatives.

N-Alkylation/Arylation

The hydrazone nitrogen undergoes alkylation with alkyl halides or aryl boronic acids :

Hydrazone+R XBaseR N N Pyrazolone

-

Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Solvent: DMF, 80°C, 12 hours.

-

Yield: 60–78%.

Electrophilic Substitution

The pyrazolone ring undergoes halogenation or nitration at the C-5 position :

Bromination Example :

| Reagent | Conditions | Product |

|---|---|---|

| Br₂ in CH₃COOH | RT, 2 hours | 5-Bromo derivative |

| Yield | 65% | Confirmed via NMR/IR |

Complexation with Metal Ions

The hydrazone acts as a bidentate ligand , coordinating with transition metals :

Copper(II) Complex Synthesis :

| Component | Molar Ratio | Conditions |

|---|---|---|

| Hydrazone | 1:1 | Ethanol, reflux |

| CuCl₂·2H₂O | 1:1 | 4 hours |

| Product | [Cu(L)₂Cl₂] | Magnetic moment: 1.73 BM |

Oxidation Reactions

Controlled oxidation with KMnO₄ or H₂O₂ modifies the hydrazone moiety :

-

N-N Bond Cleavage : Forms pyrazolone and nitroso compounds.

-

Epoxidation : With peracids, forms oxirane derivatives (theoretical, based on analogs).

Spectroscopic Characterization

Key data for reaction validation :

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 1691 (C=O), 3367 (N–H), 747 (C–Cl) |

| ¹H NMR (δ, ppm) | 5.69 (oxadiazole C₂–H), 12.30 (−CONH) |

| ¹³C NMR (δ, ppm) | 163.7 (C=O), 149.4 (pyrazole C) |

| MS (m/z) | 577.17 [M+H]⁺ |

Biological Activity Correlations

While beyond the scope of chemical reactions, its derivatives show:

Propiedades

IUPAC Name |

(4-chlorophenyl)-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4/c16-11-3-1-10(2-4-11)15-14(9-18-21-15)20-19-13-7-5-12(17)6-8-13/h1-9H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDQNLLAZXMBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N=NC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.